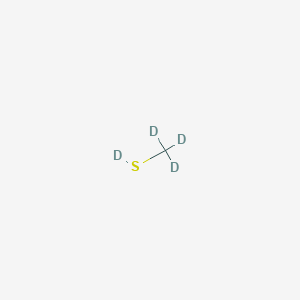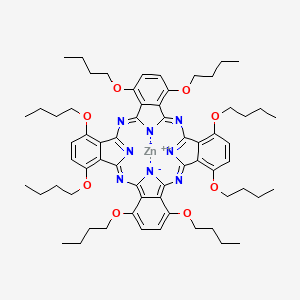
Diazanium;tetrachloroplatinum
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ammonium tetrachloroplatinate(II), with the chemical formula (NH4)2PtCl4, is a coordination compound of platinum. It is commonly used in various chemical processes and research applications due to its unique properties. The compound appears as an orange to brown powder or crystals and is known for its stability and reactivity in different chemical environments .
Preparation Methods
Synthetic Routes and Reaction Conditions: Ammonium tetrachloroplatinate(II) is typically synthesized by reacting ammonium chloride with platinum(II) chloride in an aqueous solution. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction can be represented as:
PtCl2+2NH4Cl→(NH4)2PtCl4
Industrial Production Methods: In industrial settings, the production of ammonium tetrachloroplatinate(II) involves the use of high-purity platinum and ammonium chloride. The reaction is conducted in large reactors with precise temperature and pH control to maximize yield and purity. The product is then filtered, washed, and dried to obtain the final compound .
Chemical Reactions Analysis
Types of Reactions: Ammonium tetrachloroplatinate(II) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form higher oxidation state platinum compounds.
Reduction: It can be reduced to elemental platinum or lower oxidation state platinum compounds.
Substitution: Ligands in the compound can be substituted with other ligands, leading to the formation of different platinum complexes.
Common Reagents and Conditions:
Oxidation: Strong oxidizing agents such as chlorine or nitric acid.
Reduction: Reducing agents like hydrogen gas or sodium borohydride.
Substitution: Ligands such as ammonia, phosphines, or halides under controlled conditions.
Major Products Formed:
Oxidation: Platinum(IV) compounds.
Reduction: Elemental platinum or platinum(0) complexes.
Substitution: Various platinum complexes with different ligands.
Scientific Research Applications
Ammonium tetrachloroplatinate(II) is widely used in scientific research due to its versatility and reactivity. Some of its applications include:
Chemistry: Used as a precursor for the synthesis of various platinum complexes and catalysts.
Biology: Employed in studies involving platinum-based drugs and their interactions with biological molecules.
Medicine: Investigated for its potential use in cancer treatment due to its ability to form complexes with DNA.
Mechanism of Action
The mechanism by which ammonium tetrachloroplatinate(II) exerts its effects involves the coordination of platinum with various ligands. In biological systems, the compound can interact with DNA, leading to the formation of platinum-DNA adducts that inhibit DNA replication and transcription. This mechanism is similar to that of other platinum-based drugs used in cancer therapy. The molecular targets include nucleophilic sites on DNA, proteins, and other biomolecules .
Comparison with Similar Compounds
Ammonium tetrachloroplatinate(II) can be compared with other platinum compounds such as:
Potassium tetrachloroplatinate(II) (K2PtCl4): Similar in structure but uses potassium instead of ammonium.
Ammonium hexachloroplatinate(IV) ((NH4)2PtCl6): Contains platinum in a higher oxidation state.
Platinum(II) chloride (PtCl2): A simpler compound with only platinum and chloride ions.
Uniqueness: Ammonium tetrachloroplatinate(II) is unique due to its specific reactivity and stability, making it suitable for a wide range of applications in research and industry. Its ability to form various complexes with different ligands adds to its versatility .
Properties
Molecular Formula |
Cl4H8N2Pt+2 |
|---|---|
Molecular Weight |
373.0 g/mol |
IUPAC Name |
diazanium;tetrachloroplatinum |
InChI |
InChI=1S/4ClH.2H3N.Pt/h4*1H;2*1H3;/q;;;;;;+4/p-2 |
InChI Key |
RBHOYUZKIANPPG-UHFFFAOYSA-L |
Canonical SMILES |
[NH4+].[NH4+].Cl[Pt](Cl)(Cl)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






![(R)-(-)-1-[(S)-2-(Di-1-naphthylphosphino)ferrocenyl]ethyldi-3,5-xylylphosphine](/img/structure/B12061636.png)

![{[(2R,3S,4R,5R)-5-(6-amino-8-bromo-9H-purin-9-yl)-3,4-dihydroxyoxolan-2-yl]methoxy}phosphonic acid](/img/structure/B12061647.png)







